3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine
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Overview
Description
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the construction of the pyridazine core. Common reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The piperazine moiety can be reduced using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds, strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its specific interactions with biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could make it a valuable drug candidate for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral properties.
Piperazine Derivatives: Compounds such as fluphenazine and cetirizine contain the piperazine moiety and are used as antipsychotic and antihistamine drugs, respectively.
Pyridazine Derivatives: Compounds like hydralazine and cadralazine contain the pyridazine core and are used as antihypertensive agents.
Uniqueness
What sets 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical properties. This combination allows for a broader range of interactions and applications compared to compounds containing only one or two of these moieties.
Properties
IUPAC Name |
2-methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-15-5-3-4-6-18(15)19-7-8-20(23-22-19)25-11-9-24(10-12-25)13-17-14-26-16(2)21-17/h3-8,14H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRZEOHWCLUDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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